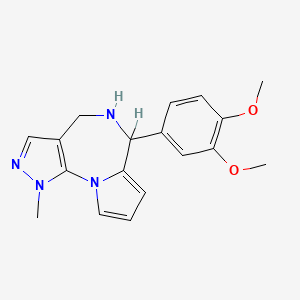
Antimonyl-2-hydroxy-1,3-dicarboxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antimonyl-2-hydroxy-1,3-dicarboxynaphthalene is a chemical compound with the molecular formula C12H7O7Sb It is a coordination complex where antimony is coordinated with 2-hydroxy-1,3-dicarboxynaphthalene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of antimonyl-2-hydroxy-1,3-dicarboxynaphthalene typically involves the reaction of 2-hydroxy-1,3-dicarboxynaphthalene with an antimony salt, such as antimony trichloride. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the proper coordination of antimony with the naphthalene derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The compound is then purified through crystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions
Antimonyl-2-hydroxy-1,3-dicarboxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of antimony.
Reduction: Reduction reactions can convert the antimony center to a lower oxidation state.
Substitution: The hydroxyl and carboxyl groups in the naphthalene ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony(V) derivatives, while substitution reactions can introduce new functional groups into the naphthalene ring.
Scientific Research Applications
Antimonyl-2-hydroxy-1,3-dicarboxynaphthalene has several scientific research applications, including:
Chemistry: Used as a reagent in coordination chemistry studies to explore the properties of antimony complexes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of antimony-based drugs.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of antimonyl-2-hydroxy-1,3-dicarboxynaphthalene involves its interaction with molecular targets through coordination bonds. The antimony center can interact with various biological molecules, potentially affecting their function. The pathways involved in its action depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Antimonyl-2-hydroxy-1,4-dicarboxynaphthalene
- Antimonyl-2-hydroxy-1,5-dicarboxynaphthalene
- Antimonyl-2-hydroxy-1,6-dicarboxynaphthalene
Uniqueness
Antimonyl-2-hydroxy-1,3-dicarboxynaphthalene is unique due to its specific coordination geometry and the presence of both hydroxyl and carboxyl groups in the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
80049-90-7 |
|---|---|
Molecular Formula |
C24H12Na3O10Sb+2 |
Molecular Weight |
651.1 g/mol |
IUPAC Name |
trisodium;antimony(3+);4-carboxy-3-oxidonaphthalene-2-carboxylate |
InChI |
InChI=1S/2C12H8O5.3Na.Sb/c2*13-10-8(11(14)15)5-6-3-1-2-4-7(6)9(10)12(16)17;;;;/h2*1-5,13H,(H,14,15)(H,16,17);;;;/q;;3*+1;+3/p-4 |
InChI Key |
ZBWQCXFWCAVAQS-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C(=O)O)[O-])C(=O)[O-].C1=CC=C2C(=C1)C=C(C(=C2C(=O)O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Sb+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


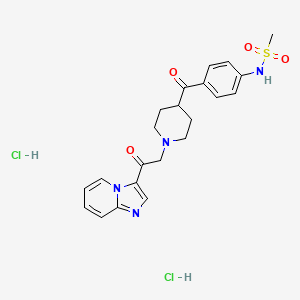
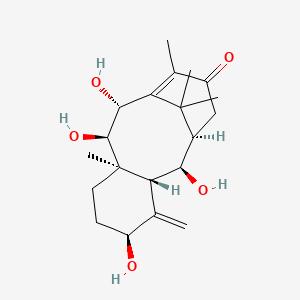
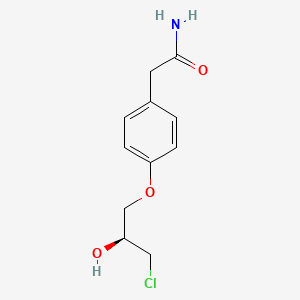
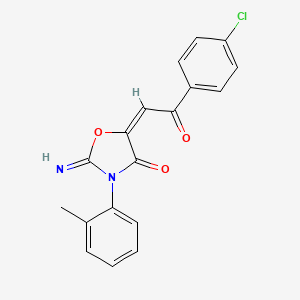
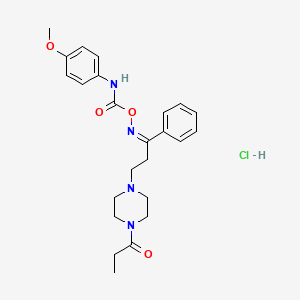

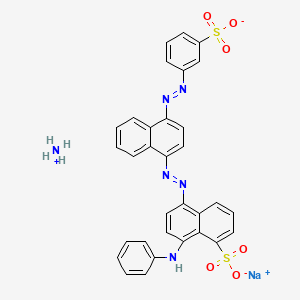
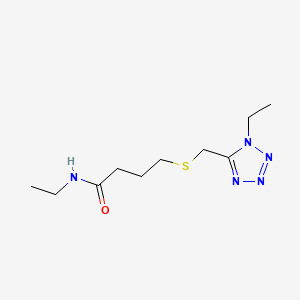



![(E)-but-2-enedioic acid;1-(3-fluoro-6,11-dihydrobenzo[c][1]benzoxepin-11-yl)-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B12762207.png)
![2-(butylamino)-N-[2-[3-[2-[[2-(butylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide;oxalic acid](/img/structure/B12762213.png)
